

TMX-4116: Application Notes and Protocols for Hematological Malignancy Research

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Compound of Interest		
Compound Name:	TMX-4116	
Cat. No.:	B10830143	Get Quote

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Introduction

TMX-4116 is a potent and selective molecular glue degrader that specifically targets Casein Kinase 1α (CK1 α) for proteasomal degradation.[1][2] As a derivative of the non-selective degrader FPFT-2216, **TMX-4116** was engineered to exhibit enhanced selectivity, making it a valuable tool for investigating the specific roles of CK1 α in cellular processes and its potential as a therapeutic target in various diseases, particularly hematological malignancies.[2] This document provides detailed application notes and protocols for the use of **TMX-4116** in hematological malignancy research.

CK1 α is a serine/threonine kinase involved in the regulation of numerous cellular processes, including Wnt and p53 signaling pathways, which are frequently dysregulated in cancer.[3][4] By inducing the degradation of CK1 α , **TMX-4116** offers a powerful approach to modulate these pathways and study their impact on cancer cell proliferation, survival, and differentiation. Preclinical studies have demonstrated the activity of **TMX-4116** in various hematological cancer cell lines, including those from multiple myeloma (MM), acute myeloid leukemia (AML), and acute lymphoblastic leukemia (ALL).[1][2][3]

Mechanism of Action

TMX-4116 functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its neosubstrate, CK1α.[2][5] This induced proximity facilitates

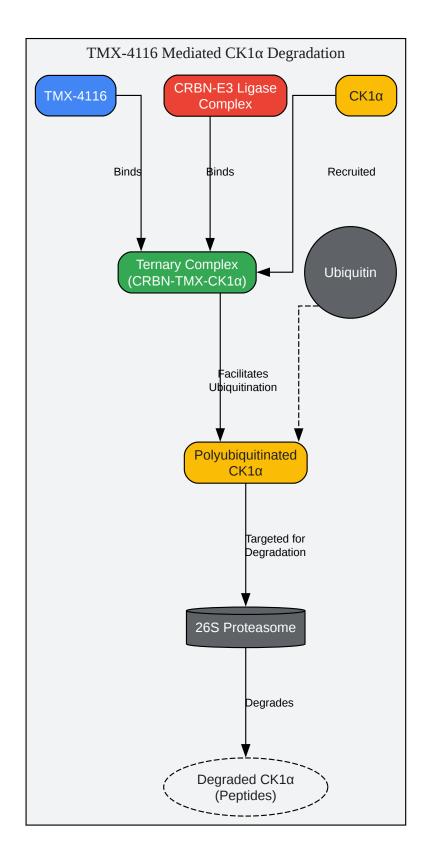


Methodological & Application

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the polyubiquitination of CK1 α by the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, marking it for subsequent degradation by the 26S proteasome.[5] Unlike its parent compound, **TMX-4116** demonstrates high selectivity for CK1 α , with minimal degradation of other known neosubstrates of similar compounds, such as IKZF1, IKZF3, and PDE6D.[2]

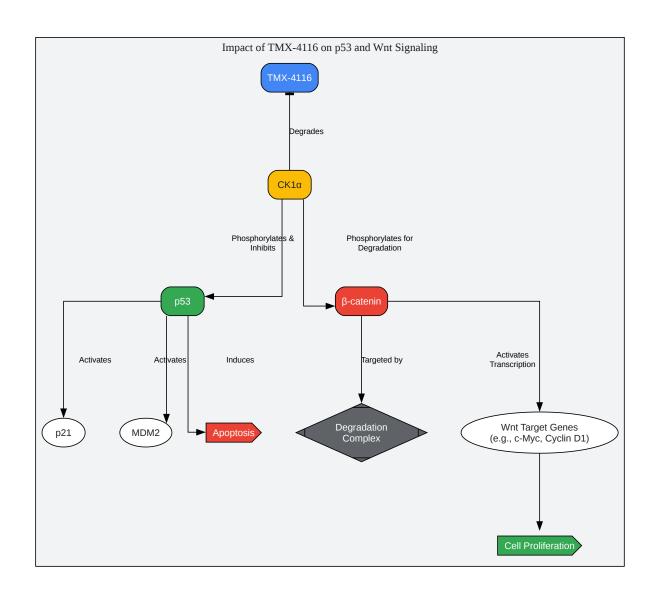












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